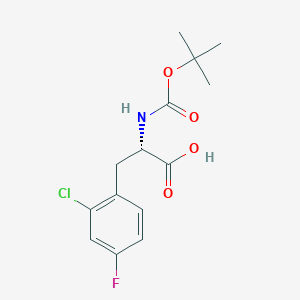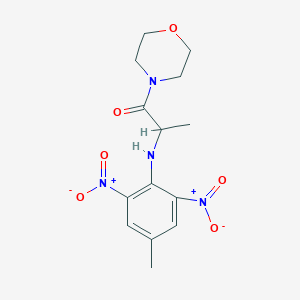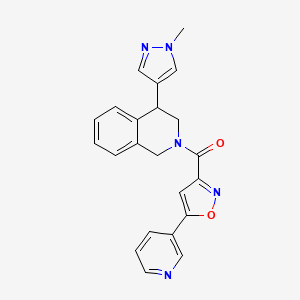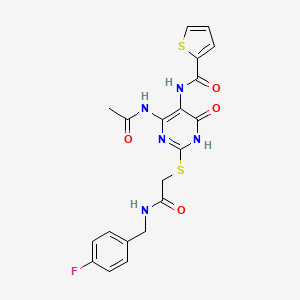
Boc-L-2-Chloro-4-fluorophe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-L-2-Chloro-4-fluorophe is a type of BOC-Amino Acid with the CAS number 1213887-81-0 . Its molecular formula is C14H17ClFNO4 and it has a molecular weight of 317.74 . The IUPAC name for this compound is (2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 . This provides a detailed description of the molecule’s structure.
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 451.9±45.0 °C at 760 mmHg . It should be stored at 2-8 °C .
科学的研究の応用
Photoactivatable Amino Acids for Biological Studies
Boc-protected derivatives of photoactivatable analogues of phenylalanine, such as L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, have been utilized to study tRNA mischarging in Escherichia coli. This approach allows for the investigation of protein synthesis mechanisms and the role of tRNA in genetic code expression, demonstrating the utility of Boc-protected amino acids in molecular biology (Baldini et al., 1988).
Advancements in Peptide Synthesis
The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine highlights the capability of Boc-L-2-Chloro-4-fluorophenylalanine derivatives in native chemical ligation, facilitating the production of complex peptides. This method proves crucial for synthesizing biologically relevant molecules, including therapeutic peptides, showcasing the chemical versatility of Boc-protected amino acids in peptide chemistry (Crich & Banerjee, 2007).
Tumor Imaging and Therapy
Studies have explored the use of 4-borono-2-18F-fluoro-phenylalanine (18F-FBPA) as a tumor-specific probe, particularly for its selectivity by L-type amino acid transporter 1 (LAT1), which is upregulated in cancers. This research underscores the potential of Boc-L-2-Chloro-4-fluorophenylalanine derivatives in developing diagnostic tools and therapeutic agents for cancer treatment, highlighting the compound's application in nuclear medicine and oncology (Watabe et al., 2017).
Cross-Coupling Reactions in Drug Synthesis
The use of Boc-derivatives in cross-coupling reactions to produce 4-substituted phenylalanine derivatives showcases the role of Boc-L-2-Chloro-4-fluorophenylalanine in synthetic chemistry. This methodology facilitates the creation of novel drug molecules, illustrating the significance of these derivatives in medicinal chemistry and drug development processes (Firooznia et al., 1998).
NMR Spectroscopy in Protein Research
The synthesis of tetrafluorinated aromatic amino acids, including derivatives of Boc-L-2-Chloro-4-fluorophenylalanine, enables their use in NMR spectroscopy to study protein-membrane interactions. This application demonstrates the importance of such derivatives in biochemistry and structural biology, providing insights into the dynamic interactions of proteins within biological membranes (Qin, Sheridan, & Gao, 2012).
特性
IUPAC Name |
(2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLYNQNKMZDVET-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2703312.png)
![3-[[4-(2-Oxoimidazolidin-1-yl)phenyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2703313.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2703316.png)
![3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2703317.png)
![3-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2703318.png)
![(2,5-Dichlorothiophen-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2703320.png)



![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2703325.png)


